molecular formula C6H11NO2 B12000025 5-Oxohexanamide CAS No. 66156-71-6

5-Oxohexanamide

Cat. No.: B12000025
CAS No.: 66156-71-6
M. Wt: 129.16 g/mol
InChI Key: GHYDKOSNFZOHJJ-UHFFFAOYSA-N
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Description

5-Oxohexanamide is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. It is characterized by a six-carbon chain functionalized with a ketone group at the fifth carbon and a terminal amide group . As a building block in organic synthesis, its structure offers two key reactive sites: the ketone carbonyl can undergo nucleophilic addition or reduction, while the amide group provides stability and influences the compound's physicochemical properties. This makes it a potential intermediate for constructing more complex molecules, particularly in pharmaceutical and agrochemical research. While direct applications for this compound are sparsely documented, closely related compounds such as ethyl 2-cyano-2-methyl-5-oxohexanoate are recognized products in asymmetric Michael addition reactions, highlighting the utility of the this compound scaffold in creating chiral centers with various functionalities . Similarly, 5-oxohexanoic acid is utilized in the synthesis of lactones and in glycomics research for peptide synthesis, suggesting potential parallel applications for the amide derivative . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66156-71-6

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

5-oxohexanamide

InChI

InChI=1S/C6H11NO2/c1-5(8)3-2-4-6(7)9/h2-4H2,1H3,(H2,7,9)

InChI Key

GHYDKOSNFZOHJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(=O)N

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for 5 Oxohexanamide Derivatives

Discovery and Characterization in Endophytic Fungi

Endophytic fungi, which reside within the tissues of living plants, are a significant source of novel natural products. Research into these microorganisms has led to the discovery of new 5-Oxohexanamide derivatives.

The endophytic fungus Botryosphaeria dothidea has been identified as a producer of this compound derivatives. In one study, the strain KJ-1 was isolated from the stems of the white cedar tree (Melia azedarach L.). ebi.ac.uknih.govacs.org From the solid culture of this fungus, two ceramide derivatives featuring a this compound core were isolated. nih.govacs.orgresearchgate.net These compounds were identified as 3-hydroxy-N-(1-hydroxy-3-methylpentan-2-yl)-5-oxohexanamide and a new natural product, 3-hydroxy-N-(1-hydroxy-4-methylpentan-2-yl)-5-oxohexanamide. nih.govacs.orgresearchgate.netresearchgate.net The isolation and identification of these metabolites from B. dothidea marked the first report of their production by this fungal species. nih.govacs.org

Identification from Marine Fungi

Marine fungi, which inhabit oceanic and estuarine environments, represent another promising frontier for the discovery of new chemical entities. mdpi.comwikipedia.orgfrontiersin.org A study investigating marine fungi from Quanzhou Bay, Fujian, for potential bioactive substances led to the identification of a this compound derivative. nih.gov The compound, 3-hydroxy-N-(1-hydroxy-3-methylpentan-2-yl)-5-oxohexanamide, was identified from the culture of marine fungal strain P-341. nih.gov This discovery highlights that the production of these amides is not limited to terrestrial endophytic fungi.

Spectroscopic Elucidation Techniques for Natural Analogs

The determination of the precise chemical structures of these natural this compound analogs relies on a combination of modern spectroscopic techniques. ebi.ac.ukscispace.com These methods provide detailed information about the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of natural products. researchgate.netmdpi.compitt.edu For the this compound derivatives isolated from Botryosphaeria dothidea, structural analysis was conducted using both one-dimensional (1D) and two-dimensional (2D) NMR experiments. ebi.ac.uknih.govacs.org

1D NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. ufrgs.br 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish the connectivity between atoms, ultimately revealing the complete chemical structure. d-nb.info These comprehensive NMR analyses were crucial in unambiguously identifying the structures of the isolated this compound derivatives. nih.govacs.org

The table below summarizes the ¹H and ¹³C NMR spectral data for 3-hydroxy-N-(1-hydroxy-4-methylpentan-2-yl)-5-oxohexanamide, as reported in the literature. acs.org

Table 1: NMR Spectroscopic Data (500 MHz, CDCl₃) for 3-hydroxy-N-(1-hydroxy-4-methylpentan-2-yl)-5-oxohexanamide

Position δC (ppm) δH (ppm, mult., J in Hz)
2 49.3 4.09 (m)
3 66.8 4.01 (m)
4 42.8 2.59 (dd, 16.0, 3.5), 2.49 (dd, 16.0, 8.5)
5 208.7
6 29.9 2.16 (s)
1' 63.8 3.61 (dd, 11.0, 3.5), 3.48 (dd, 11.0, 7.0)
2' 52.8 3.84 (m)
3' 42.5 1.63 (m)
4' 24.8 1.48 (m)
5' 23.0 0.91 (d, 6.5)
6' 21.7 0.89 (d, 6.5)
NH 6.79 (d, 8.0)

Data sourced from Xiao et al., 2014, J. Agric. Food Chem. acs.org

Mass spectrometry is another essential technique used in the characterization of natural products, providing information about the mass and molecular formula of a compound. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the elemental compositions of the this compound derivatives isolated from B. dothidea. nih.gov For instance, HRESIMS analysis of 3-hydroxy-N-(1-hydroxy-4-methylpentan-2-yl)-5-oxohexanamide yielded a molecular ion peak [M + Na]⁺, which corresponded to the calculated molecular formula C₁₂H₂₃NO₄Na, confirming its elemental composition. acs.org

Table 2: List of Compounds Mentioned

Compound Name
3-hydroxy-N-(1-hydroxy-3-methylpentan-2-yl)-5-oxohexanamide
3-hydroxy-N-(1-hydroxy-4-methylpentan-2-yl)-5-oxohexanamide

Advanced Synthetic Methodologies for 5 Oxohexanamide and Its Analogs

Direct Amidation Strategies

Direct amidation strategies involve the formation of the amide bond in a single step from a carboxylic acid and an amine, often with the use of coupling agents or catalysts to facilitate the reaction.

The direct condensation of a carboxylic acid, such as 5-oxohexanoic acid, with an amine is a common approach to amide synthesis. These reactions typically require activation of the carboxylic acid to overcome the high activation barrier for the direct reaction between a carboxylic acid and an amine.

One example of the synthesis of a 5-oxohexanamide analog involves the reaction of (S)-3-(benzyloxycarbonyl)-4-(3-oxobutyl)-5-oxazolidinone with ammonia (B1221849). In this procedure, the starting material is dissolved in tetrahydrofuran (B95107) and treated with ammonia at 0°C, followed by stirring at ambient temperature. This method yields (S)-2-(benzyloxycarbonylamino)-5-oxo-hexanamide in good yield after recrystallization. prepchem.com

Reactant 1Reactant 2SolventTemperatureProductYield
(S)-3-(benzyloxycarbonyl)-4-(3-oxobutyl)-5-oxazolidinoneAmmoniaTetrahydrofuran0°C to ambient(S)-2-(benzyloxycarbonylamino)-5-oxo-hexanamide82% prepchem.com

Another direct amidation approach involves the use of ortho-iodo arylboronic acids as catalysts. google.com This method has been shown to be effective for the amidation of various carboxylic acids with amines. google.com While a specific example for 5-oxohexanoic acid is not provided, the general methodology suggests that a mixture of the carboxylic acid, an amine, and a catalytic amount of an ortho-iodo arylboronic acid in a suitable solvent would yield the corresponding amide. google.com

General amidation reactions often employ coupling agents to facilitate the formation of the amide bond. For instance, the synthesis of n-butyl-5-oxohexanamide can be achieved from n-butyl-5-hydroxyhexanamide through an oxidation step. acs.orgcore.ac.uk While this is not a direct amidation of a carboxylic acid, it represents a pathway to the target amide. The oxidation of the secondary alcohol to a ketone is accomplished using an iron catalyst and a hydrogen acceptor like furfural (B47365). acs.orgcore.ac.uk

Starting MaterialCatalystHydrogen AcceptorProductYield
n-butyl-5-hydroxyhexanamide(Cyclopentadienone)iron tricarbonylFurfuraln-Butyl-5-oxohexanamide82% acs.orgcore.ac.uk

Metal-catalyzed amidation reactions provide another general route. For example, zinc oxide or chloride, as well as metallic indium, have been used to catalyze the direct amidation of lower carboxylic acids with primary or secondary amines at 70°C. google.com However, these methods can be limited in their substrate scope. google.com

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations, including amidation. N-Heterocyclic carbenes (NHCs) have proven to be particularly versatile catalysts in this context. acs.org

N-Heterocyclic carbenes can catalyze the amidation of aldehydes with amines through the formation of an acyl azolium intermediate. acs.orgrsc.org This approach avoids the need for pre-activated carboxylic acid derivatives. acs.org The reaction can be performed under mild conditions and is tolerant of various functional groups. rsc.orgsioc-journal.cn

A general method for the amidation of aldehydes using an NHC catalyst involves a cascade approach where the aldehyde reacts with N-hydroxysuccinimide (NHS) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to form an active ester, which then reacts with an amine in the same pot to yield the amide. rsc.org

A significant advancement in NHC catalysis is the use of molecular oxygen as the terminal oxidant, which is an environmentally benign and atom-economical approach. acs.orgnih.gov Aerobic oxidative NHC catalysis has been successfully applied to the N-acylation of oxazolidinones. acs.orgnih.gov This methodology allows for the conversion of aldehydes to potent acylating reagents at room temperature in open reaction vessels. chemrxiv.org

The successful implementation of aerobic N-acylation often requires the careful selection of electron transfer mediators (ETMs). nih.govfigshare.com These mediators facilitate the electron transfer process from the Breslow intermediate, formed from the NHC and the aldehyde, to molecular oxygen. nih.gov This strategy has been used for the synthesis of a broad scope of N-acylated oxazolidinones in good to excellent yields. acs.orgnih.gov A thesis on the topic mentions that this method can furnish 5-oxohexanoates and 5-oxohexanamides in good to excellent yields. chalmers.se

AldehydeAmine/N-heterocycleCatalyst SystemOxidantProduct Type
Various aldehydesOxazolidinonesNHC / ETMMolecular OxygenN-acylated oxazolidinones
Various aldehydesPyrrolidinonesNHC / ETMMolecular OxygenN-acylated pyrrolidinones

The mechanism of electron transfer is crucial in oxidative NHC catalysis. nih.gov Merging NHC catalysis with single electron transfer (SET) processes has opened up new avenues for asymmetric transformations. nih.govdntb.gov.ua In this context, the NHC-homoenolate equivalent can be oxidized to a radical species via a SET process. nih.gov This radical intermediate can then participate in various bond-forming reactions. nih.gov

The choice of oxidant is critical. While early methods used stoichiometric amounts of high-molecular-weight oxidants, recent developments focus on catalytic systems. nih.gov For instance, a pyridinium (B92312) salt can act as an effective oxidant for the SET oxidation of an enal under NHC catalysis, leading to a radical-mediated transformation. nih.gov

Another innovative approach involves the use of a redox-active NHC catalyst, where the oxidant is covalently linked to the NHC. nih.gov This design promotes an intramolecular electron transfer from the Breslow intermediate to the quinone moiety of the catalyst, forming the acyl azolium intermediate. The catalyst can then be regenerated aerobically, with water as the only byproduct. nih.gov This internal oxidation strategy has been shown to be efficient for the synthesis of esters and amides. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis

Ring-Opening and Retro-Claisen Fragmentation Sequences

A notable strategy for the synthesis of 5-oxohexanamides involves a sequence of ring-opening and retro-Claisen fragmentation. chalmers.sechalmers.se This method has been successfully employed to produce 5-oxohexanoates and 5-oxohexanamides in good to excellent yields. chalmers.sechalmers.se The process is initiated with dihydropyranones, which undergo a formal addition of acetone. This transformation proceeds through a ring-opening step followed by a retro-Claisen fragmentation, ultimately furnishing the desired 5-oxo amide or ester product. chalmers.sechalmers.se The mechanism of this reaction has been explored through kinetic and density functional theory (DFT) studies, which suggest a dual role for the catalyst involved. chalmers.sechalmers.se

This synthetic approach is particularly relevant in the context of green chemistry, as it can be integrated with aerobic oxidation processes. chalmers.sechalmers.se For instance, N-heterocyclic carbenes (NHCs) have been utilized as organocatalysts in aerobic oxidations, facilitated by electron transfer mediators (ETMs), to produce the dihydropyranone precursors. chalmers.sechalmers.se This allows for the use of aerial oxygen as the terminal oxidant, with water as the only byproduct, contributing to a more sustainable chemical process. chalmers.sechalmers.se

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex organic molecules, including amides. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of transition metal-catalyzed reactions, particularly those involving iron, are highly relevant. Iron is an attractive metal for catalysis due to its low cost and natural abundance. core.ac.ukacs.org

Iron-catalyzed Oppenauer-type oxidations represent a sustainable alternative to traditional alcohol oxidation methods. core.ac.ukacs.org These reactions typically utilize air- and moisture-stable (cyclopentadienone)iron carbonyl complexes as catalysts. core.ac.ukacs.org The general mechanism involves the transfer of hydrogen from an alcohol to a hydrogen acceptor, mediated by the iron catalyst, to yield a ketone or aldehyde. acs.org

A general and efficient method for the synthesis of tertiary amides has been developed using iron(II) chloride as a catalyst and tert-butyl hydroperoxide as an oxidant. nih.govorganic-chemistry.org This method facilitates the oxidative amidation of tertiary amines with anhydrides. nih.govorganic-chemistry.org Mechanistic investigations suggest that the reaction proceeds through key intermediates, including an in situ-generated α-amino peroxide of the tertiary amine and an iminium ion. nih.govorganic-chemistry.org

The selective oxidation of alcohols to their corresponding aldehydes and ketones is a fundamental transformation in organic synthesis. epa.gov Iron-based catalysts have demonstrated significant efficacy in this area. frontiersin.orgunimi.itresearchgate.net For example, an iron(III) complex featuring a pyridine-containing macrocyclic ligand has been shown to catalyze the selective oxidation of various primary and secondary alcohols to carbonyl compounds using hydrogen peroxide as the oxidant, with conversions reaching up to 98% and selectivities up to 99%. unimi.it

Another approach utilizes a catalytic system of Fe(NO₃)₃·9H₂O, 4-OH-TEMPO, and NaCl for the aerobic oxidation of alcohols. acs.org This system has proven effective for the synthesis of α,β-unsaturated alkynals or alkynones from propargyl alcohols. acs.org Furthermore, a novel catalytic deep eutectic solvent surfactant, FeCl₃/BHDC, has been developed for the selective and rapid oxidation of alcohols to aldehydes and ketones with hydrogen peroxide, achieving high yields in very short reaction times. frontiersin.org

The table below summarizes the performance of different iron-based catalytic systems in the selective oxidation of alcohols.

Catalyst SystemOxidantSubstrate ScopeYield/ConversionSelectivityReference
[Fe(III)(Br)₂(Pc-L)]BrH₂O₂Primary and secondary alcoholsUp to 98% conversionUp to 99% unimi.it
Fe(NO₃)₃·9H₂O / 4-OH-TEMPO / NaClAerobicAlcohols, including propargyl alcohols-High acs.org
FeCl₃/BHDCH₂O₂Primary and secondary alcoholsGood to excellent yieldsHigh frontiersin.org
[Fe(phen)₂Cl₂]NO₃H₂O₂Primary and secondary alcoholsGood yieldsExcellent researchgate.net

The structure of the catalyst plays a crucial role in determining the selectivity of iron-catalyzed oxidations. core.ac.ukacs.orgrsc.org In the context of Oppenauer-type oxidations using (cyclopentadienone)iron carbonyl catalysts, the steric and electronic properties of the ligands attached to the iron center significantly impact the reaction outcome. core.ac.ukacs.org

For instance, most (cyclopentadienone)iron catalysts preferentially oxidize unhindered secondary alcohols over primary alcohols. core.ac.ukacs.org This selectivity is generally driven by the equilibrium of the Oppenauer-type oxidation. core.ac.ukacs.org However, a reversal in selectivity has been observed with catalysts bearing trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS), in the 2- and 5-positions of the cyclopentadienone ring. core.ac.ukacs.org These sterically bulky catalysts have been found to preferentially oxidize primary alcohols. core.ac.ukacs.org

Kinetic studies have revealed that this switch in selectivity is kinetically derived, meaning the primary alcohols are oxidized at a faster rate than the secondary alcohols. core.ac.ukacs.org To further investigate this steric effect, catalysts with even bulkier triethylsilyl (TES) and triisopropylsilyl (TIPS) groups have been synthesized. acs.org

The influence of ligand structure extends to other iron-catalyzed reactions as well. In ethylene (B1197577) oligomerization, for example, the ligand stabilizes the iron center and its structure can be altered to fine-tune the catalyst's activity and selectivity. rsc.org Similarly, in the oxidation of C-H bonds, the choice of N-donor ligands, such as those derived from the tris(2-pyridylmethyl)amine (B178826) (TPA) scaffold, is critical for catalytic efficiency and stability. rsc.org The dynamic evolution of the iron catalyst's structure, including competitive oxidation and carburization during reactions like CO₂ hydrogenation, also highlights the importance of the catalyst's structural properties. nih.gov

The following table illustrates the effect of catalyst structure on the selectivity of primary versus secondary alcohol oxidation.

CatalystKey Structural FeaturePreferred SubstrateBasis of SelectivityReference
Standard (Cyclopentadienone)ironPhenyl or alkyl groups on cyclopentadienoneSecondary AlcoholsThermodynamic (Equilibrium-driven) core.ac.ukacs.org
TMS-substituted (Cyclopentadienone)ironTrimethylsilyl groups at 2- and 5-positionsPrimary AlcoholsKinetic core.ac.ukacs.org
TES/TIPS-substituted (Cyclopentadienone)ironTriethylsilyl/Triisopropylsilyl groupsPrimary AlcoholsKinetic (Steric influence) acs.org

Iron-Catalyzed Oppenauer-Type Oxidations

Synthesis via Ring-Opening Reactions

The ring-opening of furan-2(3H)-one derivatives by nucleophiles is a versatile method for the synthesis of various acyclic and heterocyclic compounds. researchgate.netnih.govchimicatechnoacta.ruchimicatechnoacta.ru The reactivity of the furanone ring, characterized by a carbonyl group conjugated with a double bond, makes it susceptible to nucleophilic attack, often leading to cleavage of the lactone ring. nih.gov

For example, the reaction of 3-arylazo-5-phenyl-2(3H)-furanones with hydrazine (B178648) hydrate (B1144303) as a nucleophile results in the formation of the corresponding acid hydrazides. researchgate.net Similarly, the reaction of 3-thienylimino-3H-furan-2-ones with various amines leads to the decyclization of the furanone ring to form N-substituted amides of but-2-enoic acids. chimicatechnoacta.ru The attack of the amine nucleophile is directed at the carbonyl carbon of the lactone. chimicatechnoacta.ru This strategy has been employed to synthesize derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. chimicatechnoacta.ruchimicatechnoacta.ru

The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with nucleophiles like phenols can lead to the substitution of the hydroxyl group or other substituents. nih.gov These reactions highlight the utility of furanone derivatives as precursors for a diverse range of chemical structures. researchgate.netnih.gov

Stereoselective Syntheses of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for creating biologically active compounds. For this compound derivatives, establishing specific stereocenters is crucial for their application as chiral building blocks in the synthesis of complex natural products and pharmaceuticals.

A significant strategy for the stereoselective synthesis of chiral this compound derivatives involves the use of glycals as chiral starting materials. Glycals, which are cyclic enol ethers derived from monosaccharides, provide a robust scaffold for introducing stereochemistry.

One such route transforms glucal and galactal into chiral 2-deoxyglycolactams, which serve as key intermediates. rsc.orgresearchgate.net For example, readily available tri-O-benzyl-D-glucal can be converted into the corresponding δ-hydroxy amide through aminolysis. rsc.org Subsequent oxidation of this intermediate yields the target chiral this compound derivative. Specifically, the treatment of (3R,4R,6-tris(benzyloxy)hexan-5-ol)-1-amide with acetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO) affords (3R,4R)-3,4,6-tris(benzyloxy)-5-oxohexanamide. rsc.orgresearchgate.net A similar pathway starting from tri-O-benzyl-D-galactal yields the (3R,4S) diastereomer. rsc.orgresearchgate.net

This glycal-mediated approach allows for the synthesis of highly functionalized and stereochemically defined this compound derivatives, which are valuable precursors for piperidine (B6355638) alkaloids like fagomine (B1671860) and 4-epi-fagomine. rsc.orgresearchgate.net

Table 1: Glycal-Mediated Synthesis of Chiral this compound Derivatives Click on the headers to sort the data.

Starting MaterialIntermediateProductReagents & ConditionsYieldReference
tri-O-benzyl-D-glucal(3R,4R,6-tris(benzyloxy)hexan-5-ol)-1-amide(3R,4R)-3,4,6-tris(benzyloxy)-5-oxohexanamideAcetic anhydride, DMSO59% rsc.orgresearchgate.net
tri-O-benzyl-D-galactal(3R,4S,6-tris(benzyloxy)hexan-5-ol)-1-amide(3R,4S)-3,4,6-tris(benzyloxy)-5-oxohexanamideAcetic anhydride, DMSO64% rsc.orgresearchgate.net

Formation as Precursors in Complex Molecule Synthesis

The this compound core structure is a versatile building block in the synthesis of more complex and biologically significant molecules. Its bifunctional nature, possessing both a ketone and an amide, allows for a wide range of chemical transformations and incorporations into larger molecular frameworks.

For example, 4-ethoxycarbonyl-5-oxohexanoic acid, a close derivative, is synthesized and subsequently condensed with tryptamine (B22526) to form 4-ethoxycarbonyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxohexanamide. researchgate.net This compound serves as a key precursor in the construction of the complex ring systems found in Aspidosperma alkaloids. researchgate.net Similarly, n-butyl-5-hydroxyhexanamide can be oxidized to n-butyl-5-oxohexanamide, highlighting its role as a synthetic intermediate. acs.org

The this compound moiety is particularly useful for its ability to be incorporated into peptide-like structures and bioconjugates. This is often achieved by modifying the core structure with additional functional groups that facilitate coupling to amino acids, peptides, or other biomolecules.

A prominent example is its use in pretargeted radioimmunotherapy. A derivative, N-(4-(1,2,4,5-tetrazin-3-yl)benzyl)-6-(2,5-dioxopyrrolidin-1-yl)-5-oxohexanamide (often abbreviated as Tz-NHS), is employed as a linker. amazonaws.com The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with amine groups on proteins or peptides, while the tetrazine group participates in highly selective "click" chemistry reactions. This allows for the attachment of the this compound-based linker to a targeting antibody, which can then be used to deliver a radiolabeled component specifically to cancer cells. amazonaws.comamazonaws.com

In other research focused on bioconjugation, N-Propyl-5-oxohexanamide was synthesized from 5-oxohexanoic acid as part of the development of new bioorthogonal reactions. wgtn.ac.nz These applications underscore the utility of the this compound scaffold in creating sophisticated molecular tools for chemical biology and medicine.

Chemical Reactivity and Mechanistic Investigations of 5 Oxohexanamide

Reactivity of the Amide Functional Group

The amide group in 5-Oxohexanamide is a relatively stable functional group due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, under appropriate conditions, it can undergo characteristic reactions.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution at the amide carbonyl of this compound is a challenging but feasible transformation. The general mechanism involves the initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the leaving group.

The reaction can proceed under both acidic and basic conditions. Under acidic catalysis, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile. researchgate.net In a basic medium, a strong nucleophile attacks the carbonyl carbon directly. researchgate.net

Table 1: General Conditions for Nucleophilic Acyl Substitution of Amides

Catalyst Nucleophile General Product
Acid (e.g., H₂SO₄) Water Carboxylic acid
Base (e.g., NaOH) Hydroxide (B78521) Carboxylate
Acid/Base Alcohol Ester

Detailed kinetic and mechanistic studies specifically on the nucleophilic acyl substitution of this compound are not extensively documented in publicly available literature. However, the principles governing the reactivity of simpler amides can be extrapolated to predict its behavior. The rate of these reactions is influenced by the nature of the nucleophile, the reaction temperature, and the specific catalyst used.

Hydrolysis Mechanisms

The hydrolysis of the amide in this compound to yield 5-oxohexanoic acid can be achieved under both acidic and basic conditions, typically requiring elevated temperatures.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the expulsion of ammonia (B1221849) (which is protonated to ammonium (B1175870) under acidic conditions) and the formation of the carboxylic acid.

Base-Promoted Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the amide anion, which is a poor leaving group. However, the subsequent deprotonation of the initially formed carboxylic acid by the strong base drives the reaction to completion, forming a carboxylate salt. An acidic workup is then required to obtain the free carboxylic acid.

Reactivity of the Ketone Functional Group

The ketone functional group in this compound provides a site for a variety of chemical transformations, most notably nucleophilic addition reactions and reactions involving the adjacent α-protons.

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon of the ketone in this compound is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol.

A wide range of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride, lithium aluminum hydride), and cyanide ions. The general outcome of these reactions is the conversion of the ketone to a secondary alcohol.

Table 2: Examples of Nucleophilic Addition to Ketones

Reagent Nucleophile Product Type
Grignard Reagent (R-MgX) R⁻ Tertiary Alcohol
Sodium Borohydride (NaBH₄) H⁻ Secondary Alcohol

Alpha-Proton Reactivity and Enolization Processes

The protons on the carbon atoms adjacent to the ketone carbonyl (α-protons) in this compound are acidic and can be removed by a base to form an enolate ion. This enolate is a key reactive intermediate that can participate in a variety of reactions.

The formation of the enolate is a reversible process, and the equilibrium between the keto and enol tautomers is typically established under both acidic and basic conditions. The enolate can act as a nucleophile, attacking various electrophiles at the α-carbon. This reactivity is fundamental to reactions such as alkylation, halogenation, and aldol (B89426) condensations. While specific studies on the enolization of this compound are scarce, the principles of keto-enol tautomerism are well-established for ketones. quora.com

Rearrangement Reactions Involving the this compound Framework

The bifunctional nature of this compound allows for the possibility of intramolecular reactions and rearrangements, leading to the formation of cyclic structures. One of the most significant reactions in this context is the intramolecular cyclization to form piperidine (B6355638) derivatives.

Under certain conditions, the amide nitrogen can act as an internal nucleophile, attacking the ketone carbonyl. This can be followed by dehydration to form a cyclic enamine or a related heterocyclic system. The synthesis of piperidines and other nitrogen-containing heterocycles through the cyclization of keto amides is a well-established synthetic strategy. nih.govnih.gov

Furthermore, the ketone functional group can be converted to an oxime, which can then undergo a Beckmann rearrangement. This acid-catalyzed reaction would lead to the insertion of the nitrogen atom into the carbon-carbon bond adjacent to the original ketone, resulting in the formation of a lactam (a cyclic amide). The regioselectivity of the migration is determined by the stereochemistry of the oxime intermediate. researchgate.net

Another potential rearrangement is the Schmidt reaction, where the ketone reacts with hydrazoic acid (HN₃) in the presence of a strong acid. This reaction also results in the formation of a lactam through a mechanism involving the migration of an alkyl group to a nitrogen atom. core.ac.ukacs.org

Table 3: Potential Rearrangement Products of this compound Derivatives

Starting Material Derivative Reaction Major Product Type
This compound Intramolecular Cyclization Piperidinone derivative
This compound Oxime Beckmann Rearrangement ε-Caprolactam derivative

Intramolecular Cyclization and Tautomerism Studies

The reaction of γ-keto amides, such as this compound, with hydrazine (B178648) (NH₂NH₂) or its derivatives can lead to the formation of hydrazones, which can then undergo intramolecular cyclization and exist in equilibrium with a cyclic tautomer, a dihydropyrazole. This represents a form of ring-chain tautomerism.

The initial step is the condensation of hydrazine with the ketone carbonyl group of this compound to form the corresponding hydrazone. This reaction is typically acid-catalyzed. The resulting hydrazone possesses both a nucleophilic nitrogen atom (from the hydrazone moiety) and an electrophilic carbon atom (from the amide carbonyl).

Under suitable conditions, the terminal nitrogen of the hydrazone can undergo an intramolecular nucleophilic attack on the amide carbonyl carbon. This cyclization leads to the formation of a five-membered dihydropyrazole ring with a hydroxyl group at the 5-position. This cyclic form is in equilibrium with the open-chain hydrazone. This equilibrium is an example of hydrazone-dihydropyrazole tautomerism.

The position of the equilibrium between the open-chain hydrazone and the cyclic dihydropyrazole is influenced by several factors, including the substituents on the carbon chain and the nitrogen atoms, the solvent, and the temperature.

FormKey Structural Features
Open-Chain HydrazoneC=N-NH₂ bond, terminal amide group
Cyclic DihydropyrazoleFive-membered ring, C=N bond within the ring, hydroxyl group on the ring

Derivatives of this compound are versatile precursors for the synthesis of various heterocyclic systems due to the presence of two reactive carbonyl functionalities. One notable transformation is the intramolecular cyclization of Schiff bases derived from γ-keto amides.

For instance, the reaction of a γ-keto amide with a primary amine can lead to the formation of a Schiff base (imine) at the ketone position. In some cases, this intermediate can undergo spontaneous or induced tautomerization and cyclization. Specifically, the reaction of γ-keto amides with an excess of a primary amine, such as methylamine (B109427) or benzylamine, can result in the formation of 2-aminopyrrolidin-5-ones. researchgate.net

This transformation is believed to proceed through the initial formation of a Schiff base, followed by an intramolecular cyclization where the nitrogen of a second amine molecule attacks the amide carbonyl. This is then followed by a series of proton transfers and the elimination of a molecule of the primary amine to yield the stable 2-aminopyrrolidin-5-one ring system.

The general steps for this transformation are:

Schiff Base Formation: The primary amine reacts with the ketone carbonyl of the γ-keto amide to form a Schiff base.

Tautomerization: The Schiff base can tautomerize to an enamine.

Intramolecular Cyclization: The enamine nitrogen attacks the amide carbonyl, forming a five-membered ring.

Amine Addition and Elimination: A second molecule of the amine adds to the iminium intermediate, followed by elimination to form the final product.

ReactantReagentProduct Heterocycle
γ-keto amidePrimary Amine (excess)2-Aminopyrrolidin-5-one

This reaction highlights the utility of γ-keto amides as synthons for the construction of nitrogen-containing five-membered heterocyclic rings, which are common motifs in biologically active compounds.

Computational Studies and Reaction Pathway Elucidation

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. dntb.gov.uanih.gov It offers a balance between accuracy and computational cost, making it suitable for the investigation of reaction mechanisms involving molecules of moderate size. researchgate.netyoutube.com

Analysis of Reaction Intermediates and Transition States

A key application of DFT in reaction mechanism studies is the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. researchgate.netresearchgate.net By calculating the energies of these species, a reaction energy profile can be constructed, providing a theoretical model of the reaction pathway. The analysis of the geometric and electronic structures of transition states can reveal crucial information about the bond-breaking and bond-forming processes that occur during a chemical transformation.

Investigation of Non-Covalent Interactions Influencing Reactivity

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, can play a significant role in chemical reactivity and the stabilization of molecular structures. researchgate.netnih.govnih.gov DFT methods, particularly those incorporating dispersion corrections, can be used to quantify the strength and nature of these interactions. researchgate.netnih.gov Understanding the non-covalent interactions between reactants, catalysts, and solvent molecules can provide a more complete picture of the reaction environment and its influence on the reaction pathway.

Kinetic Studies of Reaction Mechanisms

Kinetic studies provide experimental data on the rates of chemical reactions and how these rates are affected by various factors, such as reactant concentrations, temperature, and the presence of catalysts. This information is essential for elucidating reaction mechanisms.

Elucidation of Catalyst Roles and Dual Catalysis Models

Due to the absence of specific research on 5-Oxohexanamide in these areas, the detailed computational and kinetic characteristics of this compound remain to be determined. Future research in these areas would be necessary to provide the scientifically accurate and detailed information requested.

Applications of 5 Oxohexanamide in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

5-Oxohexanamide is recognized as an essential and versatile synthetic building block in organic chemistry. acs.orgfigshare.com Its utility stems from the ability of its ketone and amide functional groups to participate in a wide array of chemical transformations. The ketone can undergo reactions such as nucleophilic additions, reductions, and condensations, while the amide group offers opportunities for hydrolysis, reduction, or N-functionalization.

A notable application is its preparation via the oxidation of the corresponding alcohol precursor. For instance, research has demonstrated the efficient synthesis of this compound derivatives through iron-catalyzed oxidation. This method highlights the compound's role as a stable intermediate that can be accessed under specific catalytic conditions. In one example, an iron cyclopentadienone complex was used to catalyze the oxidation of a 5-hydroxyhexanamide derivative, yielding the desired this compound product in high yield. acs.org This transformation underscores its accessibility and its function as a precursor for further synthetic elaborations. acs.orgfigshare.com

Synthesis of n-Butyl-5-oxohexanamide acs.org
Precursor n-butyl-5-hydroxyhexanamide
Product n-Butyl-5-oxohexanamide
Catalyst System (Cyclopentadienone)iron tricarbonyl, Trimethylamine N-oxide
Hydrogen Acceptor Furfural (B47365)
Yield 82%

Role in Organocatalysis and Green Chemistry Methodologies

The synthesis and application of this compound align with the principles of organocatalysis and green chemistry. researchgate.net Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is considered a cornerstone of sustainable chemistry because it often avoids the use of toxic or expensive heavy metals. researchgate.netmdpi.com The preparation of this compound and its derivatives can be achieved using methodologies that are environmentally benign. researchgate.net

Development of Chemical Biology Tools

Chemical biology seeks to understand and manipulate biological systems using chemical tools. mdpi.comnih.gov These tools are often small molecules designed to interact with specific biomolecules, such as proteins, to probe their function or modulate their activity. mdpi.com The development of such tools frequently relies on advanced organic synthesis to create molecules with precise structures and functionalities. mdpi.com Bifunctional molecules, which contain two distinct reactive or binding moieties, are particularly valuable in this context.

Proximity-induced conjugation is a powerful strategy in chemical biology for linking molecules together or for targeting specific proteins for degradation. wgtn.ac.nz This approach uses bifunctional molecules where one part binds to a target protein and the other part recruits another molecule or enzyme, effectively bringing them into close proximity to trigger a specific chemical event. wgtn.ac.nzgoogle.com A well-known example is the development of Proteolysis-Targeting Chimeras (PROTACs), which induce the degradation of a target protein by bringing it close to an E3 ubiquitin ligase. google.com

The structure of this compound makes it a potentially valuable scaffold for designing molecules used in proximity-induced strategies. The core principle of some proximity-induced reactions involves a fast, reversible step that brings the reactive partners together, facilitating a slower, irreversible reaction. wgtn.ac.nz For example, one model system involves the reaction between an enolizable carbonyl compound and a substrate containing an amino group. wgtn.ac.nz The ketone of this compound is enolizable, and its amide nitrogen provides a handle for attaching a linker or a ligand that targets a specific protein. This adaptability allows it to be incorporated into larger, more complex chemical tools designed to operate within a cellular environment. By modifying the amide portion, this compound could be tethered to a known ligand, while its ketone could participate in a subsequent conjugation reaction, exemplifying the modularity required for building sophisticated chemical biology probes. mdpi.comwgtn.ac.nz

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes to Access Diverse 5-Oxohexanamide Analogs

The development of new synthetic methodologies is crucial for accessing a wide range of this compound analogs, which can serve as building blocks for more complex molecules. Current methods often involve the derivatization of carboxylic acids or the ring-opening of cyclic precursors. semanticscholar.orgwgtn.ac.nz Future research should focus on creating more efficient, modular, and stereoselective routes.

One promising approach involves the DBU-catalyzed ring-opening and retro-Claisen fragmentation of dihydropyranones. semanticscholar.org This method has been shown to be effective for producing various 5-oxo-hexanoates and can be adapted for the synthesis of 5-oxohexanamides by using amine nucleophiles. semanticscholar.org Research could explore a broader scope of amine nucleophiles, including chiral amino alcohols, to generate enantiomerically enriched this compound derivatives. semanticscholar.org For instance, the reaction of a chiral dihydropyranone with nucleophiles like (S)-prolinol or (S)-valinol has successfully yielded the corresponding chiral 5-oxohexanamides in high yields (87-96%). semanticscholar.org

Another area for exploration is the nickel(0)-catalyzed coupling of α-olefins with isocyanates. This reaction, particularly when using N-heterocyclic carbene (NHC) ligands, can produce α,β-unsaturated amides. mit.edu Adapting this methodology to functionalized olefins containing a protected ketone could provide a novel entry to this compound precursors. For example, the reaction of hex-5-en-2-one with cyclohexyl isocyanate has been shown to produce N-cyclohexyl-2-methylene-5-oxohexanamide, demonstrating the feasibility of incorporating the keto-amide scaffold. mit.edu

Furthermore, the synthesis of substituted analogs, such as 3-hydroxy-N-(1-hydroxy-3-methylpentan-2-yl)-5-oxohexanamide, which has been identified from marine fungi, highlights the need for synthetic routes that allow for precise control over substitution patterns along the carbon chain. mdpi.com Future work could focus on developing stereoselective aldol (B89426) or acylation reactions on simpler this compound precursors to build this complexity.

Table 1: Selected Synthetic Approaches for this compound and its Analogs

Synthetic MethodKey PrecursorsKey Reagents/CatalystsResulting Product TypeReference
Amidation of Carboxylic Acid5-Oxohexanoic acid, PropylamineIsobutyl chloroformate, Et3NN-Propyl-5-oxohexanamide wgtn.ac.nz
Ring-Opening/Retro-Claisen FragmentationDihydropyranones, Various amines (e.g., piperidine (B6355638), morpholine)DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)N-Substituted 5-Oxohexanamides semanticscholar.org
Transfer Dehydrogenationn-Butyl-5-hydroxyhexanamide(Cyclopentadienone)iron carbonyl complex, Furfural (B47365)n-Butyl-5-oxohexanamide acs.orgcore.ac.uk
Nickel-Catalyzed CarboxamidationHex-5-en-2-one, Cyclohexyl isocyanateNi(cod)2, IPr (NHC ligand)N-cyclohexyl-2-methylene-5-oxohexanamide mit.edu
Reductive AlkynylationN-benzyl-N-methyl-5-oxohexanamide, Non-1-yneIr/Cu/(R,P)-L4 catalyst system(-)-cis-1,2-dimethyl-6-nonyl-piperidine (via cyclization) nih.gov

Deeper Mechanistic Understanding of Complex Transformations and Rearrangements

The bifunctional nature of this compound allows for complex intramolecular reactions and rearrangements that are not yet fully understood. Future research should aim to elucidate the mechanisms governing these transformations, which could unlock new synthetic applications.

A key area of interest is the intramolecular cyclization of this compound derivatives. Depending on the reaction conditions and substituents, these molecules can serve as precursors to important heterocyclic structures like piperidines and pyrrolidines. nih.gov For example, a one-pot catalytic enantioselective reductive alkynylation of N-benzyl-N-methyl-5-oxohexanamide has been used to synthesize the N-methylpiperidine alkaloid (−)-cis-1,2-dimethyl-6-nonyl-piperidine. nih.gov Detailed mechanistic studies, combining kinetic experiments and computational modeling, are needed to understand the cascade of reactions, including the initial amide reduction, alkyne addition, and subsequent intramolecular cyclization, to optimize selectivity and yield.

The Smiles rearrangement is another complex transformation that could be relevant for aryl-substituted this compound analogs. acs.org Investigating domino reactions, such as a conjugate addition followed by an aryl migration, in systems related to the this compound backbone could reveal novel pathways for creating α,β-difunctionalized amides. acs.org Understanding the factors that control the regioselectivity of such rearrangements is a critical goal for future studies. mit.edu

Design and Development of Highly Selective Catalytic Systems for this compound Synthesis

The development of selective catalysts is paramount for the efficient and environmentally friendly synthesis of this compound and its derivatives. Future research should focus on designing catalysts that can control both chemo- and stereoselectivity.

One successful approach has been the use of (cyclopentadienone)iron tricarbonyl complexes for the Oppenauer-type oxidation of secondary alcohols. acs.orgcore.ac.uk This system has been applied to the synthesis of n-butyl-5-oxohexanamide from its corresponding alcohol precursor in 82% yield using furfural as a hydrogen acceptor. acs.org Future work could explore modifying the cyclopentadienone ligand to enhance catalytic activity and selectivity. For instance, introducing trialkylsilyl groups to the ligand has been shown to reverse the typical selectivity, favoring the oxidation of primary over secondary alcohols. core.ac.uk

N-Heterocyclic carbene (NHC) organocatalysis also presents a powerful tool. chalmers.sechalmers.se NHCs have been used in aerobic oxidative catalysis and in the synthesis of dihydropyranones, which are precursors to 5-oxohexanamides. chalmers.sechalmers.se Research into developing chiral NHCs for the asymmetric synthesis of this compound analogs is a promising direction. Furthermore, investigating the dual role of catalysts, such as DBU acting as both a Brønsted base and a hydrogen-bond donor in ring-opening reactions, can provide insights for designing more efficient, multifunctional catalysts. semanticscholar.org

Catalytic systems that enable one-pot syntheses of complex molecules from this compound are also highly valuable. The Ir/Cu/N-PINAP catalyzed reductive alkynylation of amides is a prime example, allowing for the direct synthesis of piperidine alkaloids from a this compound derivative with high diastereoselectivity (>20:1 dr) and enantioselectivity (94% ee). nih.gov The design of new ligand scaffolds for cooperative catalysis will be essential for expanding the scope of such transformations.

Integration of Advanced Computational and Spectroscopic Techniques for Comprehensive Characterization

A comprehensive understanding of this compound's structure, reactivity, and reaction mechanisms requires the integration of advanced analytical techniques. While basic data can be predicted, detailed experimental and computational validation is a key area for future research. vulcanchem.com

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical models can provide invaluable insights. These methods have been used to investigate the mechanism of the DBU-catalyzed ring-opening of dihydropyranones, revealing that the catalyst plays a bifunctional role and explaining the energetic preference for certain reaction pathways. semanticscholar.org Future computational studies could focus on:

Mapping the potential energy surfaces for the intramolecular cyclization of various this compound analogs to predict the most likely heterocyclic products.

Modeling the transition states in catalytic cycles, such as the iron-catalyzed dehydrogenation, to understand the origins of chemo- and stereoselectivity. acs.org

Predicting spectroscopic signatures to aid in the characterization of novel, transient, or complex derivatives.

Spectroscopic Analysis: Detailed spectroscopic analysis is essential for unambiguous structure elucidation. While standard techniques are useful, more advanced methods can provide deeper insights.

NMR Spectroscopy: Beyond standard ¹H and ¹³C NMR, advanced 2D techniques (COSY, HSQC, HMBC) can confirm the connectivity in complex analogs. Predicted ¹³C NMR shifts place the amide carbonyl around 170–175 ppm and the ketone carbonyl significantly downfield at approximately 205–220 ppm. vulcanchem.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of new analogs. acs.org Tandem MS (MS/MS) can be used to study fragmentation patterns, providing structural information and aiding in the identification of this compound derivatives in complex mixtures, such as those from natural product extracts. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups, with expected stretches for the amide N–H bond (~3300 cm⁻¹), the amide carbonyl (~1650 cm⁻¹), and the ketone carbonyl (~1700 cm⁻¹). vulcanchem.com

By combining these computational and spectroscopic approaches, researchers can build a complete picture of the chemistry of this compound, accelerating the discovery of new reactions and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Oxohexanamide, and what analytical methods are critical for validating its purity and structure?

  • Methodology :

  • Synthesis : Common routes include condensation reactions of hexanoic acid derivatives with ammonia under controlled pH and temperature. Optimize reaction conditions (e.g., solvent polarity, catalyst type) to minimize side products like lactam formation .
  • Characterization : Use ¹H/¹³C NMR to confirm carbonyl and amide functional groups, FT-IR for NH/CO stretching vibrations, and HPLC with UV detection (λ = 210–230 nm) for purity assessment (>98% recommended for biological studies) .
  • Validation : Cross-reference spectral data with published benchmarks in databases like SciFinder or Reaxys, ensuring compliance with IUPAC nomenclature .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are observed?

  • Methodology :

  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) using LC-MS to monitor degradation. Common degradation pathways include hydrolysis of the amide bond, yielding hexanoic acid and ammonia .
  • Data Interpretation : Compare degradation kinetics (e.g., Arrhenius plots) to establish shelf-life recommendations. Use mass spectrometry to identify degradation byproducts .

Advanced Research Questions

Q. What contradictions exist in the reported biological activity of this compound across studies, and how can experimental design account for these discrepancies?

  • Methodology :

  • Meta-Analysis : Systematically review literature (e.g., PubMed, Web of Science) using keywords like "this compound bioactivity" and filter studies by assay type (e.g., in vitro vs. in vivo). Note inconsistencies in IC₅₀ values or target specificity .
  • Experimental Reconciliation : Replicate conflicting assays under standardized conditions (e.g., cell line provenance, buffer composition). Use dose-response curves with ≥3 technical replicates and statistical validation (e.g., ANOVA with Tukey’s post-hoc test) .
  • Hypothesis Testing : Evaluate if discrepancies arise from impurities (e.g., residual solvents) or assay interference (e.g., compound aggregation) using orthogonal methods like surface plasmon resonance (SPR) .

Q. How can computational models predict the reactivity of this compound in novel chemical environments, and what experimental validation is required?

  • Methodology :

  • In Silico Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density around the carbonyl group and predict nucleophilic attack sites. Compare with experimental kinetic data from stopped-flow spectroscopy .
  • Validation : Synthesize derivatives (e.g., methyl-substituted analogs) to test predicted reactivity. Use X-ray crystallography to confirm structural changes and correlate with computational outputs .

Q. What strategies optimize the solubility and bioavailability of this compound for pharmacological studies without altering its core structure?

  • Methodology :

  • Formulation Screening : Test co-solvents (e.g., PEG 400, DMSO ≤1%) and surfactants (e.g., Tween-80) using phase solubility diagrams . Measure logP values (e.g., shake-flask method) to balance hydrophilicity .
  • In Vivo Testing : Administer formulations in rodent models (e.g., Sprague-Dawley rats) and quantify plasma concentrations via LC-MS/MS . Compare AUC and Cmax values to assess bioavailability improvements .

Methodological Considerations for Rigorous Research

  • Literature Gaps : Prioritize studies addressing under-researched areas (e.g., enantiomeric purity effects or metabolic pathways) using systematic reviews and gap analysis frameworks .
  • Data Reproducibility : Document all protocols in supplementary materials , including raw spectra, chromatograms, and statistical code (e.g., R/Python scripts) .
  • Ethical Compliance : For biological studies, adhere to institutional guidelines for animal/human subject protocols, including IRB/IACUC approvals and data anonymization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.